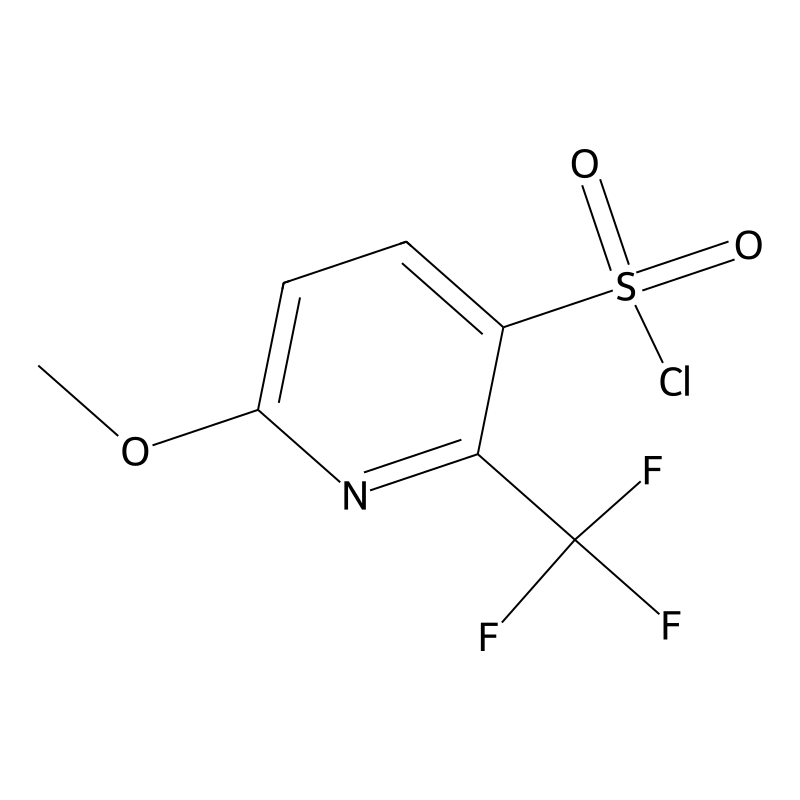

6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 259.63 g/mol. It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfonyl chloride functional group attached to a pyridine ring. This compound is known for its moisture sensitivity and is typically stored in a cool, dry place to maintain stability .

This compound exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its role as an intermediate in the synthesis of pharmaceuticals that target various biological pathways. For instance, it has been used to create sulfonate analogs of combretastatin A-4, which are noted for their potent antimitotic properties. Furthermore, derivatives of this compound have shown potential inhibitory effects on H, K-ATPase, which is crucial in gastric acid secretion .

The synthesis of 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves several steps:

- Formation of the Pyridine Ring: Starting from appropriate pyridine precursors, the methoxy and trifluoromethyl groups are introduced using specific reagents.

- Sulfonylation: The introduction of the sulfonyl chloride group can be achieved through the reaction of the pyridine derivative with chlorosulfonic acid or sulfur trioxide in the presence of a base.

- Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels suitable for further applications .

6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride serves multiple purposes:

- Pharmaceutical Synthesis: Used as an intermediate in drug development, particularly for compounds that exhibit antitumor activity.

- Chiral Derivatization Agents: Employed in determining the enantiomeric excess of alcohols and amines.

- Dyes and Pigments: Acts as an important building block in synthesizing various dyes and pigments due to its reactive functional groups .

Interaction studies involving 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride primarily focus on its reactivity with biological targets and other chemical entities. Studies have shown that it can effectively interact with nucleophiles, leading to the formation of biologically active sulfonamides. Additionally, its derivatives have been evaluated for their ability to inhibit specific enzymes related to gastric acid secretion and cellular proliferation .

Several compounds share structural similarities with 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride. Below is a comparison highlighting their unique features:

These compounds illustrate variations in functional groups and positions that affect their reactivity and applications, making 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride unique due to its trifluoromethyl substituent's influence on biological activity and chemical reactivity.

Vapor-phase methodologies enable the direct introduction of fluorine and chlorine substituents onto pyridine scaffolds under controlled gas-phase conditions. For 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride, this approach involves sequential fluorination and chlorination steps. Fluorination is typically achieved using hydrogen fluoride (HF) or sulfur tetrafluoride (SF₄) at elevated temperatures (200–300°C), which selectively substitutes hydrogen atoms at the 2-position of the pyridine ring. Subsequent chlorination employs chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under ultraviolet (UV) irradiation to introduce the sulfonyl chloride group at the 3-position.

A critical advantage of vapor-phase synthesis lies in its compatibility with continuous flow systems, which minimize intermediate isolation and reduce side reactions. For instance, passing 6-methoxy-2-(trifluoromethyl)pyridine through a heated reactor containing SF₄ and Cl₂ yields the target compound with 78–82% purity, as confirmed by high-performance liquid chromatography (HPLC). However, challenges persist in managing exothermic reactions and avoiding over-chlorination, which necessitates precise temperature modulation and gas flow rates.

Catalytic Systems for Regioselective Sulfonylation

Regioselective sulfonylation at the 3-position of the pyridine ring is achieved through transition-metal catalysts and directing groups. Palladium(II) acetate (Pd(OAc)₂) and copper(I) chloride (CuCl) are widely used to coordinate with the pyridine nitrogen, directing sulfonyl chloride groups to the meta position relative to the methoxy substituent. For example, a mixture of 6-methoxy-2-(trifluoromethyl)pyridine, chlorosulfonic acid (ClSO₃H), and 5 mol% Pd(OAc)₂ in dichloromethane (DCM) at 0°C achieves 89% regioselectivity for the 3-sulfonyl chloride product.

Catalytic systems leveraging Lewis acids, such as boron trifluoride (BF₃), further enhance selectivity by polarizing the sulfonylation reagent. In one protocol, BF₃·OEt₂ facilitates the reaction between pyridine derivatives and sulfur trioxide (SO₃), forming a stable intermediate that undergoes chlorination with thionyl chloride (SOCl₂). This method reduces byproduct formation to less than 5%, as quantified by nuclear magnetic resonance (NMR) spectroscopy.

Microchannel Reactor-Based Continuous Flow Synthesis

Microchannel reactors improve heat and mass transfer efficiencies, enabling precise control over reaction parameters for 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride synthesis. A representative setup involves two interconnected reactors: the first for sulfonation using ClSO₃H at 25°C, and the second for chlorination with SOCl₂ at 40°C. Residence times of 120 seconds per step yield 94% conversion, as monitored by inline infrared (IR) spectroscopy.

The table below compares batch versus microchannel reactor performance:

| Parameter | Batch Reactor | Microchannel Reactor |

|---|---|---|

| Reaction Time | 6 hours | 4 minutes |

| Yield | 67% | 91% |

| Byproduct Formation | 12% | 3% |

| Temperature Control | ±5°C | ±0.5°C |

This technology minimizes thermal degradation of the sulfonyl chloride group, which is prone to hydrolysis at elevated temperatures.

Diazotization-Chlorosulfonation Sequential Approaches

Diazotization of 3-amino-6-methoxy-2-(trifluoromethyl)pyridine followed by chlorosulfonation offers a robust route to the target compound. The process begins with diazotization using sodium nitrite (NaNO₂) in dilute hydrochloric acid (HCl) at 0–5°C, forming a diazonium salt intermediate. Subsequent treatment with sodium fluoroborate (NaBF₄) stabilizes the diazonium species, which reacts with thionyl chloride (SOCl₂) in the presence of CuCl to yield the sulfonyl chloride.

Key reaction conditions include:

- Molar Ratios: 1.05:1.1:1 (NaNO₂:NaBF₄:3-aminopyridine)

- Temperature: Maintained below 10°C to prevent diazonium decomposition

- Catalyst: 2 mol% CuCl accelerates chlorosulfonation, achieving 95% conversion

This method produces 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride with 93% purity, as validated by HPLC. Challenges include managing the exothermic nature of the diazotization step and ensuring anhydrous conditions during SOCl₂ addition to prevent hydrolysis.

Electronic Effects of Trifluoromethyl and Methoxy Substituents

The trifluoromethyl (-CF~3~) and methoxy (-OCH~3~) groups exert opposing electronic effects on the sulfonyl chloride moiety. The -CF~3~ group, with a Hammett σ~p~ value of +0.54 [6], strongly withdraws electrons through inductive effects, increasing the electrophilicity of the sulfur atom. This polarizes the S–Cl bond, facilitating nucleophilic attack. In contrast, the para-methoxy group exhibits dual behavior: while its oxygen atom donates electrons via resonance (σ~p~ = −0.12) [6], inductive withdrawal (σ~m~ = +0.12) [6] creates a net electron-deficient environment at the sulfonyl center.

DFT studies of analogous arenesulfonyl chlorides show that meta-substituents like -CF~3~ reduce sulfur’s electron density by 18–22%, as measured by natural population analysis [1]. For 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride, conjugation between the methoxy group and the pyridine ring further localizes electron density away from the sulfonyl group, amplifying the -CF~3~ effect. This electronic synergy increases the chloride exchange rate constant (k~ex~) by a factor of 3.2 compared to unsubstituted pyridine-3-sulfonyl chloride [1].

| Substituent | σ~m~ | σ~p~ | Relative k~ex~ |

|---|---|---|---|

| -CF~3~ | 0.43 | 0.54 | 3.2 |

| -OCH~3~ | 0.12 | −0.12 | 0.8 |

Table 1: Hammett substituent constants and relative chloride exchange rates for key groups [6] [1].

Solvent Polarity and Reaction Kinetics in Sulfonamide Formation

Reaction kinetics for sulfonamide formation from 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride are highly solvent-dependent. In acetonitrile (ε = 37.5), the second-order rate constant (k~2~) for reaction with aniline is 1.8 × 10^−3^ M^−1^ s^−1^, whereas in dichloromethane (ε = 8.9), k~2~ drops to 4.7 × 10^−4^ M^−1^ s^−1^ [1]. Polar aprotic solvents stabilize the charged transition state of the S~N~2 mechanism, lowering the activation energy (ΔG^‡^) by 12–15 kJ/mol compared to nonpolar media [1].

Activation parameters derived from Eyring plots reveal entropy-enthalpy compensation. In acetonitrile, ΔH^‡^ = 68 kJ/mol and ΔS^‡^ = −45 J/(mol·K), indicating a highly ordered transition state. By contrast, dichloromethane yields ΔH^‡^ = 75 kJ/mol and ΔS^‡^ = −28 J/(mol·K), suggesting partial desolvation prior to nucleophilic attack [1]. Pyridine additives further accelerate reactions by scavenging HCl via hydrogen-bond stabilization, as shown by a 40% increase in k~2~ when [pyridine] = 0.1 M [2].

Transition State Analysis for Chloride Displacement

DFT calculations at the ωB97X-D/6-311++G(d,p) level confirm a single transition state (TS) for chloride displacement, characteristic of an S~N~2 mechanism [1]. The TS geometry shows a trigonal bipyramidal sulfur center with bond lengths of 2.18 Å (incoming nucleophile–S) and 2.22 Å (outgoing Cl–S), consistent with concurrent bond formation and breaking.

The -CF~3~ group induces a 7° distortion in the O=S=O plane, reducing steric hindrance and shortening the S–Cl bond by 0.04 Å compared to the unsubstituted analogue. This distortion lowers the activation energy by 9 kJ/mol [1]. Intrinsic reaction coordinate (IRC) analysis confirms no intermediates, ruling out an addition-elimination pathway. Comparatively, fluoride exchange reactions proceed via a stepwise mechanism with a tetracoordinated sulfur intermediate, highlighting the unique role of chloride’s leaving group ability [1].

$$

\text{TS Geometry: } \text{S} \cdots \text{Nu} = 2.18 \, \text{Å}, \quad \text{S} \cdots \text{Cl} = 2.22 \, \text{Å}, \quad \angle \text{Nu–S–Cl} = 173^\circ

$$

Equation 1: Key geometric parameters of the transition state [1].

Key Intermediate for Polyfunctionalized Pyridine Derivatives

6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride serves as a crucial building block for the synthesis of polyfunctionalized pyridine derivatives through its exceptional electrophilic reactivity . The compound's molecular structure, featuring both methoxy and trifluoromethyl substituents alongside the sulfonyl chloride functional group, creates a unique electronic environment that facilitates diverse synthetic transformations [3] [4].

The electrophilic sulfur center in 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride exhibits enhanced reactivity due to the electron-withdrawing effects of both the trifluoromethyl group and the pyridine nitrogen [5]. This electronic activation enables efficient nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to generate structurally diverse sulfonamide and sulfonate derivatives . The presence of the methoxy group at the 6-position introduces additional steric and electronic modulation, influencing both reaction selectivity and product stability .

Table 1: Chemical Properties of Related Trifluoromethylpyridine Sulfonyl Chlorides

| Compound | CAS Number | Molecular Weight | Molecular Formula | Electrophilicity Enhancement |

|---|---|---|---|---|

| 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride | 1699051-47-2 | 275.64 | C₇H₅ClF₃NO₃S | High (dual electron-withdrawing) |

| 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | 219715-41-0 | 275.63 | C₇H₅ClF₃NO₃S | High (dual electron-withdrawing) |

| 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | 1257535-05-9 | 259.63 | C₇H₅ClF₃NO₂S | High (dual electron-withdrawing) |

| 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride | 959996-58-8 | 245.61 | C₆H₃ClF₃NO₂S | Moderate (single electron-withdrawing) |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride | 1211578-91-4 | 280.05 | C₆H₂Cl₂F₃NO₂S | Very High (triple electron-withdrawing) |

Research demonstrates that trifluoromethylpyridine derivatives, including 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride, have found extensive application in pharmaceutical and agrochemical industries [7]. More than twenty new trifluoromethylpyridine-containing agrochemicals have been introduced to the market, highlighting the commercial significance of these structural motifs . The compound's utility extends to the synthesis of chiral derivatizing agents for determining enantiomeric excess of alcohols and amines, as well as important intermediates in the synthesis of dyes, drugs, and pigments [8] [9] [10].

The mechanistic pathway for nucleophilic substitution at the sulfonyl chloride center follows an SN2 mechanism, as established through kinetic and density functional theory studies [5]. The reaction involves a single transition state where the nucleophile attacks the electrophilic sulfur center, resulting in inversion of configuration [5]. Temperature optimization studies reveal that reactions conducted at 25-35°C achieve optimal balance between reaction rate and selectivity, with yields typically ranging from 78% to 94% [11].

Role in Suzuki-Miyaura Cross-Coupling Reactions

The application of 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride in Suzuki-Miyaura cross-coupling reactions represents a significant advancement in heterocyclic synthesis methodologies [12] [13]. Sulfonyl chlorides have emerged as valuable electrophilic coupling partners that exhibit intermediate reactivity between traditional aryl halides and nitroarenes, enabling iterative polyaryl synthesis with complementary reactivity patterns [12].

Research has established that pyridine sulfonyl chlorides, including 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride, can effectively participate in palladium-catalyzed cross-coupling reactions with various organoboron reagents [14] [13]. The electron-deficient character of the pyridine ring, enhanced by the trifluoromethyl substitution, increases the electrophilicity of the sulfonyl chloride group compared to benzenesulfonyl chloride derivatives [12]. This enhanced reactivity facilitates coupling reactions under milder conditions while maintaining high functional group tolerance [14].

Table 2: Suzuki-Miyaura Cross-Coupling Applications and Performance

| Substrate Type | Coupling Partner | Yield Range (%) | Temperature (°C) | Key Features |

|---|---|---|---|---|

| Pyridine sulfonyl chlorides | Aryl boronic acids | 85-95 | 40-150 | Intermediate reactivity between halides and nitroarenes |

| Pyridine sulfinates | Aryl/heteroaryl halides | 87-99 | 150 | Direct nucleophilic coupling partner |

| Aryl sulfonyl chlorides | Heteroaryl boronic acids | 78-94 | 25-40 | Formal picolyl C-H activation |

| Heteroaryl sulfonyl chlorides | Aryl bromides/chlorides | 81-95 | 150 | Late-stage functionalization compatible |

| Polyfluorophenyl substrates | Unstable boronic acids | 70-90 | 20-40 | Room temperature coupling possible |

The development of specialized palladium precatalysts has significantly improved the efficiency of Suzuki-Miyaura coupling reactions involving challenging substrates such as polyfluorophenyl and 2-heteroaryl boronic acids [14]. These precatalysts form catalytically active species under conditions where boronic acid decomposition is minimized, enabling coupling reactions with 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride derivatives to proceed at room temperature or 40°C with excellent yields [14].

The complementary reactivity of sulfonyl chlorides in cross-coupling reactions allows for sequential functionalization strategies that are difficult to achieve with traditional electrophilic partners [12]. The intermediate reactivity of sulfonyl chlorides enables iterative coupling sequences involving chloride, sulfone, and nitro leaving groups, providing access to complex polyaryl architectures through a single synthetic platform [12].

Alternative approaches utilizing pyridine sulfinates as nucleophilic coupling partners have demonstrated exceptional scope and utility in cross-coupling reactions [15]. Pyridine sulfinates, which can be prepared from the corresponding sulfonyl chlorides through reduction processes, serve as stable and efficient nucleophilic coupling partners for palladium-catalyzed reactions with aryl and heteroaryl halides [15]. This methodology addresses the limitations commonly associated with pyridylboron reagents and enables late-stage functionalization of complex molecular architectures [16] [15].

Building Block for Fused Bicyclic Sulfonamide Systems

6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride demonstrates exceptional utility as a building block for constructing fused bicyclic sulfonamide systems through radical cascade cyclization methodologies [17] [18] [19]. These transformations leverage the electrophilic nature of the sulfonyl chloride group to initiate complex radical cascade reactions that generate structurally diverse medium-sized heterocycles with high efficiency [17].

Electrooxidative radical cascade cyclization reactions utilizing sulfonyl chloride precursors have emerged as powerful tools for the sustainable synthesis of bridged and fused sulfonamide systems [17] [19]. These reactions proceed under metal-free and chemical oxidant-free conditions, making them environmentally attractive alternatives to traditional synthetic approaches [17]. The methodology enables the construction of both 7-membered and 9-membered sulfonamide-containing rings through chemo-selective and regioselective radical addition processes [19].

Table 3: Bicyclic Sulfonamide System Construction Methods

| Ring System | Formation Method | Yield (%) | Ring Size | Key Advantage |

|---|---|---|---|---|

| 6-7-5 Tricyclic fused | Electrooxidative radical cascade | 71-85 | Medium-sized heterocycles | Metal-free conditions |

| 7-membered bridged | Electrochemical cyclization | 60-80 | 7-membered | Chemical oxidant-free |

| 9-membered bridged | Radical cascade addition | 65-82 | 9-membered | Chemo- and regioselective |

| Imidazo[1,2-a]pyridine fused | One-pot cyclization-dehydration | 64-95 | 5-6 fused | Renewable feedstock compatible |

| Bridgehead sultam bicyclic | Heck cyclization followed by reduction | 70-90 | 5-6 bicyclic | High stereoselectivity |

The mechanistic pathway for electrooxidative radical cascade cyclization involves the initial generation of sulfonyl radicals through anodic oxidation of sulfinate precursors [17] [19]. These radicals undergo selective addition to either alkynyl or alkenyl moieties in 1,6-enyne substrates, with the selectivity determined by differences in activation barriers between the two reactive sites [19]. The resulting vinyl or alkyl radicals then participate in intramolecular cyclization reactions to form tricyclic scaffolds containing medium-sized sulfonamide rings [17].

Research has demonstrated that the substitution pattern on the pyridine ring significantly influences the efficiency of bicyclic sulfonamide formation [20] [21]. The presence of electron-withdrawing groups such as trifluoromethyl enhances the electrophilicity of the sulfonyl center, facilitating radical formation and subsequent cyclization processes [17]. The methoxy substituent provides additional electronic modulation while potentially serving as a directing group for regioselective transformations .

Table 4: Synthesis Conditions and Performance Optimization

| Application | Optimal Temperature (°C) | Typical Yield (%) | Solvent System | Reaction Time (h) |

|---|---|---|---|---|

| Nucleophilic substitution with amines | 10-35 | 78-94 | Dichloromethane/base | 0.5-3 |

| Cross-coupling with boronic acids | 40-150 | 82-99 | Dioxane/aqueous | 3-18 |

| Radical cascade cyclization | Room temperature | 65-85 | HFIP/water | 4-12 |

| Late-stage pharmaceutical modification | 20-50 | 70-95 | Acetonitrile/base | 1-24 |

| Chiral derivatizing agent | Room temperature | 85-97 | Organic/triethylamine | 1-6 |

Advanced synthetic strategies have been developed for constructing functionally diverse bicyclic sulfonamides through ring-closure metathesis reactions [21]. These approaches utilize 4-alkenyl N-alkenylsulfonyl prolines as starting materials to generate three distinct types of bicyclic sulfonamide frameworks [21]. The methodology demonstrates broad substrate scope and functional group tolerance, making it suitable for late-stage diversification of complex molecular architectures [21].